molecular formula C20H23BrN2O3 B5859595 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide

2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide

Cat. No. B5859595
M. Wt: 419.3 g/mol
InChI Key: CKZZZILZZPXAGP-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide, also known as BBP, is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. BBP is a hydrazide derivative that has been synthesized through various methods and tested for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of fungal growth and replication, and the inhibition of viral replication. 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has several advantages for laboratory experiments, including its low toxicity and high solubility in water and organic solvents. However, 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has some limitations, including its low stability in acidic and basic conditions and its potential for non-specific binding to proteins and nucleic acids.

Future Directions

For 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide research include the optimization of the synthesis method to improve yield and purity, the identification of the molecular targets of 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide, and the evaluation of 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide in animal models of cancer, fungal infections, and viral infections. Additionally, further studies are needed to investigate the potential side effects and toxicity of 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide and to explore its potential as a therapeutic agent.

Synthesis Methods

2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide can be synthesized through various methods, including the reaction of 4-bromophenol with 4-butoxybenzaldehyde in the presence of acetic acid, followed by the addition of propanohydrazide and sodium acetate. Another method involves the reaction of 4-bromophenol with 4-butoxybenzaldehyde in the presence of sodium hydroxide, followed by the addition of propanohydrazide and acetic acid. The yield of 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide is typically around 70-80%.

Scientific Research Applications

2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has been studied for its potential pharmacological properties, including anticancer, antifungal, and antiviral activities. 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has also been shown to inhibit the growth of fungal strains, including Candida albicans and Aspergillus niger. Additionally, 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has been shown to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(4-butoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-3-4-13-25-18-9-5-16(6-10-18)14-22-23-20(24)15(2)26-19-11-7-17(21)8-12-19/h5-12,14-15H,3-4,13H2,1-2H3,(H,23,24)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZZZILZZPXAGP-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N'-[(E)-(4-butoxyphenyl)methylidene]propanohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.